1-[(Thian-3-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Thian-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.3 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-2H-thiopyran-3-ylamino)-2-propanol . This compound is characterized by the presence of a thian-3-yl group attached to an amino-propanol backbone.
Preparation Methods
The synthesis of 1-[(Thian-3-yl)amino]propan-2-ol typically involves the reaction of a thian-3-yl derivative with an appropriate amino-propanol precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the thian-3-yl derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Thian-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Thian-3-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mechanism of Action
The mechanism of action of 1-[(Thian-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Thian-3-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
- 1-[(Thian-2-yl)amino]propan-2-ol
- 1-[(Thian-4-yl)amino]propan-2-ol
- 1-[(Thian-5-yl)amino]propan-2-ol
These compounds share a similar structural framework but differ in the position of the thian group. The uniqueness of this compound lies in its specific thian-3-yl configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
1-(thian-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(10)5-9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3 |
InChI Key |
BNJAIZVCDYXSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.